molecular formula C17H20N2O B7338749 1,5-dimethyl-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyrrole-2-carboxamide

1,5-dimethyl-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyrrole-2-carboxamide

Cat. No.: B7338749
M. Wt: 268.35 g/mol
InChI Key: LEPVGBKAWFARLV-HUUCEWRRSA-N
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Description

1,5-dimethyl-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyrrole-2-carboxamide, also known as MK-801, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in 1982 by Merck and Co. and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

1,5-dimethyl-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyrrole-2-carboxamide works by binding to the NMDA receptor and blocking the ion channel, which prevents the influx of calcium ions into the neuron. This results in the inhibition of excitatory neurotransmission and the prevention of neuronal damage caused by excessive calcium influx.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1,5-dimethyl-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyrrole-2-carboxamide in lab experiments is its high potency and selectivity for the NMDA receptor. This allows for precise manipulation of NMDA receptor activity without affecting other neurotransmitter systems. However, one of the limitations of using this compound is its potential neurotoxicity at high doses, which can lead to neuronal damage and cell death.

Future Directions

There are several potential future directions for research on 1,5-dimethyl-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyrrole-2-carboxamide. One area of interest is the development of novel NMDA receptor antagonists with improved selectivity and reduced neurotoxicity. Another area of interest is the investigation of the role of NMDA receptors in the pathogenesis of various neurological and psychiatric disorders, and the potential therapeutic applications of NMDA receptor modulation in these conditions. Finally, there is a need for further research on the long-term effects of this compound and other NMDA receptor antagonists on brain function and behavior.

Synthesis Methods

1,5-dimethyl-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyrrole-2-carboxamide is synthesized through a multi-step process starting from 2,5-dimethylpyrrole. The key intermediate in the synthesis is (1S,2S)-2-phenylcyclopropylamine, which is obtained through a Grignard reaction followed by reduction with lithium aluminum hydride. This intermediate is then reacted with 2-carboxylic acid to yield the final product, this compound.

Scientific Research Applications

1,5-dimethyl-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyrrole-2-carboxamide has been widely used in scientific research to study the role of NMDA receptors in various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and anxiety disorders.

Properties

IUPAC Name

1,5-dimethyl-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-12-8-9-16(19(12)2)17(20)18-11-14-10-15(14)13-6-4-3-5-7-13/h3-9,14-15H,10-11H2,1-2H3,(H,18,20)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPVGBKAWFARLV-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C(=O)NCC2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(N1C)C(=O)NC[C@H]2C[C@@H]2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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